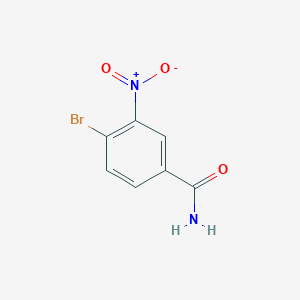
4-喹啉醇,2-氨基-
货号 B1268810
CAS 编号:
42712-64-1
分子量: 160.17 g/mol
InChI 键: LWGUCIXHBVVATR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“4-Quinolinol, 2-amino-” is a compound with the molecular formula C9H8N2O . It is also known by other names such as 2-aminoquinolin-4-ol, 2-Aminoquinolin-4 (1H)-one, and 2-Amino-4-hydroxyquinoline . The compound has a molecular weight of 160.17 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “4-Quinolinol, 2-amino-” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI string representation of the molecule isInChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H, (H3,10,11,12) . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)C=C(N2)N . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Quinolinol, 2-amino-” include a molecular weight of 160.17 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 160.063662883 g/mol . The topological polar surface area is 55.1 Ų .科学研究应用
- Field : Organic Chemistry
- Application : 2-Aminoquinolin-4(1H)-one has been studied under Mannich and retro-Mannich reaction conditions . The Mannich reaction products were thermally unstable and afforded a mixture of bis-(2-aminoquinolin-4(1H)-one) and tris-(2-aminoquinolin-4(1H)-one) derivative, probably via reactive methylene species .
- Methods : The reaction was carried out with various primary/secondary amines and para-formaldehyde under Mannich reaction conditions .
- Results : The reaction with primary amines led to the formation of pyrimido[4,5-b]quinolin-5-ones .
- Field : Medicinal Chemistry
- Application : Quinoline derivatives, including 2-aminoquinolin-4-ol, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Results : In one series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin, and griseofulvin .
- Field : Organic Synthesis
- Application : 2-Aminoquinolin-4-ol is used in the construction and functionalization of various compounds .
- Methods : Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are used for the construction and functionalization of this compound .
- Results : These methods have proven useful for the synthesis of various biologically and pharmaceutically important compounds .
Mannich and Retro-Mannich Reactions
Antimicrobial Activity
Synthesis and Functionalization
- Field : Biochemistry
- Application : Derivatives of 2-aminoquinolin-4-ol have been identified as suitable structural motifs for the preparation of novel oligonucleotide conjugates to enhance binding affinities for complementary RNA targets .
- Methods : The preparation involves the conjugation of 2-aminoquinolin-4-ol derivatives to oligonucleotides .
- Results : The conjugates show enhanced binding affinities for their complementary RNA targets .
- Field : Medicinal Chemistry
- Application : 8-aminoquinoline, a class of quinoline-based antimalarial drug that includes 2-aminoquinolin-4-ol, is used in the treatment of malaria .
- Methods : These drugs are used to eradicate malarial hypnozoites from the liver and have been used for malarial prophylaxis .
- Results : They have shown effectiveness in the treatment and prevention of malaria .
- Field : Medicinal Chemistry
- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : This has resulted in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .
Oligonucleotide Conjugates
Antimalarial Activity
Functionalized Quinoline Motifs
未来方向
属性
IUPAC Name |
2-amino-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUCIXHBVVATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068409 | |
| Record name | 4-Quinolinol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolinol, 2-amino- | |
CAS RN |
42712-64-1 | |
| Record name | 2-Amino-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42712-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinol, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042712641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinolinol, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Quinolinol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)








![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)